molecular formula C16H16N2O4 B1663805 Bcl-2-IN-3 CAS No. 383860-03-5

Bcl-2-IN-3

Cat. No.: B1663805
CAS No.: 383860-03-5
M. Wt: 300.31 g/mol
InChI Key: YPSXFMHXRZAGTG-UHFFFAOYSA-N
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Description

Bcl-2 inhibitors are a class of small molecules that target the apoptosis-regulating B-cell lymphoma-2 (Bcl-2) protein, promoting programmed cell death in cancer cells . They function as BH3 mimetics, competitively binding to the hydrophobic groove of the anti-apoptotic Bcl-2 protein . This binding displaces pro-apoptotic proteins like BIM and BID, which then activate the multi-domain pro-apoptotic effectors BAX and BAK . The oligomerization of BAX and BAK increases mitochondrial outer membrane permeability (MOMP), leading to cytochrome c release and activation of the caspase cascade, ultimately triggering intrinsic apoptosis . These inhibitors are crucial research tools for studying the intrinsic apoptotic pathway, mechanisms of cancer cell survival, and resistance to chemotherapy . Their high value is demonstrated in hematological malignancy research, with Venetoclax being a prominent, FDA-approved example for conditions like chronic lymphocytic leukemia and acute myeloid leukemia . Research also explores their potential in solid tumors and combination therapies to overcome drug resistance . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXFMHXRZAGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473860
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383860-03-5
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scalable Synthesis of Disarib: A Case Study in Process Optimization

Disarib, a novel Bcl-2 inhibitor selective for the BH1 domain, has demonstrated comparable or superior efficacy to Venetoclax in preclinical models. Its synthesis, initially limited by low yields and purity constraints, was revolutionized through a multi-step optimization process. The large-scale synthesis involves a seven-step sequence starting from commercially available indole-3-carboxaldehyde. Key improvements included the use of microwave-assisted coupling reactions to reduce reaction times from 48 hours to 6 hours and the implementation of orthogonal purification techniques, such as simulated moving bed chromatography, which increased overall yield from 12% to 38% while maintaining purity ≥98.8%.

Critical parameters for reproducibility include:

  • Temperature control during Pd-catalyzed Suzuki-Miyaura coupling (maintained at 65±2°C)
  • Strict inert atmosphere conditions (O₂ < 50 ppm) for steps involving boronate intermediates
  • pH stabilization during final crystallization (isopropanol/water, pH 6.8–7.2)

Comparative studies between GLP-certified and in-house synthesis batches revealed no significant differences in biological activity, with IC₅₀ values of 12.3 nM vs. 11.9 nM in Bcl-2-overexpressing SU-DHL-4 lymphoma cells.

Oxadiazole-Based Bcl-2 Inhibitors: Structure-Activity Relationship-Driven Synthesis

The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore for Bcl-2 inhibition. A representative synthesis (Int. J. Mol. Sci. 2020, 21, 8980) involves:

  • Hydrazide formation : Indole-2-carboxylic acid treated with hydrazine hydrate (80°C, 6h)
  • Cyclization : POCl3-mediated reaction with substituted benzoic acids (0°C → rt, 12h)
  • Purification : Sequential recrystallization from ethanol/water (3:1)

The trifluoromethyl derivative 4j demonstrated exceptional potency:

Compound IC₅₀ (μM) Bcl-2+ IC₅₀ (μM) Bcl-2- Selectivity Index
4j 0.52–0.88 >100 >192
4a 2.34–3.11 45.6 14.6

X-ray crystallography revealed that the CF₃ group engages in hydrophobic interactions with Leu96 and Gly104 of Bcl-2, while the oxadiazole oxygen forms a hydrogen bond with Asp103.

Novel N-Heterocyclic Derivatives: Piperidine-Benzophenone Conjugates

A series of piperidine-conjugated benzophenone analogs (11a–l) were synthesized through a multi-step sequence involving:

  • Ullmann coupling for biaryl ether formation
  • Schlenk technique for air-sensitive amide bond formation
  • Final purification via preparative HPLC (C18, MeCN/H2O + 0.1% TFA)

Compound 11f (2× Br para, 2× CH3 ortho) showed melanoma-specific activity:

Cell Line IC₅₀ (μM) Bcl-2 Inhibition (%) XIAP Inhibition (%)
B16F10 1.2 87 79
A375 1.5 82 73
MCF7 >50 18 12

Molecular docking (AutoDock Vina) revealed binding affinities of −9.1 kcal/mol for Bcl-2 vs. −7.4 kcal/mol for XIAP, correlating with its dual inhibitory profile.

Emerging Technologies in Bcl-2 Inhibitor Synthesis

Recent patent filings (EP4442685A1, WO2022213335A1) disclose innovative approaches:

5.1 Continuous Manufacturing

  • Microreactor technology for hazardous nitration steps (residence time 12s vs. 4h batch)
  • Real-time PAT (Raman spectroscopy) for intermediate quality control

5.2 Enzymatic Resolution

  • Lipase-catalyzed kinetic resolution of racemic intermediates (ee >99%, E-value 58)

5.3 Green Chemistry Initiatives

  • Replacement of DCM with cyclopentyl methyl ether (CPME) in extraction steps
  • Catalytic transfer hydrogenation (HCO2H/Et3N) instead of H2 gas

Analytical Challenges and Solutions

6.1 Polymorph Control

  • Use of anti-solvent crystallization with ultrasonic irradiation to prevent solvate formation

6.2 Genotoxic Impurity Control

  • LC-MS/MS method validation for nitrosoamine detection (LOQ 0.5 ppm)

6.3 Stability Studies

  • Forced degradation analysis showing Venetoclax degrades via:
    • Oxidation at the pyrrolopyridine moiety
    • Hydrolysis of the sulfonamide group

Scientific Research Applications

Key Applications

  • Hematological Malignancies :
    • Chronic Lymphocytic Leukemia (CLL) : Venetoclax has been incorporated into standard treatment regimens for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease. Clinical trials have shown that venetoclax can lead to high rates of complete remission when used alone or in combination with other agents .
    • Acute Myeloid Leukemia (AML) : Research indicates that venetoclax enhances apoptosis in AML cell lines and demonstrates promising results in combination with other chemotherapeutic agents .
  • Solid Tumors :
    • Recent studies are investigating the efficacy of Bcl-2 inhibitors like venetoclax in treating solid tumors, including breast cancer and pancreatic cancer. Initial findings suggest that these inhibitors can enhance the effectiveness of traditional therapies when used in combination .
  • Combination Therapies :
    • Bcl-2 inhibitors are often used in combination with other drugs to overcome resistance mechanisms. For example, combining venetoclax with hypomethylating agents has shown increased efficacy in patients with AML .

Case Study 1: Venetoclax in CLL

A clinical trial involving 106 patients with relapsed or refractory CLL demonstrated that venetoclax led to a significant reduction in disease burden, with many patients achieving undetectable levels of minimal residual disease after treatment .

Case Study 2: Venetoclax and Hypomethylating Agents

In another study focusing on AML, patients receiving a combination of venetoclax and azacitidine exhibited improved overall survival compared to those receiving azacitidine alone. This highlights the potential for Bcl-2 inhibitors to enhance the effectiveness of existing therapies .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of Bcl-2 inhibitors is crucial for optimizing their use. Venetoclax has been shown to moderately inhibit various cytochrome P450 enzymes and drug transporters, which may lead to drug-drug interactions. For instance, it can interact with P-glycoprotein (P-gp), potentially affecting the pharmacokinetics of co-administered drugs .

Summary Table: Overview of Bcl-2 Inhibitors

Compound NameTargetCancer Types ApplicableKey Findings
Venetoclax (ABT-199)BCL-2Hematological cancers, solid tumorsEffective in CLL and AML; enhances other therapies
S55746 (BCL201)BCL-2Hematological cancersUnder investigation; potential for higher efficacy
APG-2575 (lisaftoclax)BCL-2Hematological cancersEarly studies show promise
G3139 (oblimersen)BCL-2Hematological cancers, solid tumorsCombination therapy shows enhanced effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Target Specificity and Selectivity

Compound Targets Selectivity Profile Clinical Status Key Findings
Venetoclax Bcl-2 High selectivity for Bcl-2 over Bcl-xL FDA-approved (CLL) Reduces thrombocytopenia risk; effective in Bcl-2-dependent cancers .
Navitoclax (ABT-263) Bcl-2, Bcl-xL Dual inhibition Phase II (SCLC) Causes dose-limiting thrombocytopenia due to Bcl-xL inhibition .
ABT-737 Bcl-2, Bcl-xL, Bcl-w Broad-spectrum Preclinical Synergizes with chemotherapy in SCLC xenografts .
Compound 39 (Mcl-1i) Mcl-1, Bfl-1 8-fold selectivity for Mcl-1 over Bfl-1 Preclinical Overcomes resistance in Mcl-1-driven cancers .
U2 (Indole-based) Bcl-2 Superior Bcl-2 inhibition vs. ABT-263 Preclinical Induces G1/S cell cycle arrest; safe in normal cells .
8a (Oxadiazole) Bcl-2 Comparable affinity to gossypol Preclinical Sub-µM IC50 in Bcl-2-expressing cell lines .
  • Selectivity Challenges : Navitoclax’s Bcl-xL inhibition limits clinical utility, whereas Mcl-1 inhibitors (e.g., compound 39) address resistance in tumors reliant on Mcl-1 .
  • Structural Determinants : Indole-based inhibitors (U2) exhibit enhanced Bcl-2 binding due to optimized hydrophobic interactions and hydrogen bonding , while benzothiazole derivatives (e.g., compound 13) achieve >60% Bcl-2 inhibition at 10 µM via balanced lipophilicity (XLOGP3 >5) and molecular weight (~500 Da) .

Mechanisms of Action

  • Direct Protein Interaction Disruption : Venetoclax and ABT-737 compete with BH3 domains of pro-apoptotic proteins, while SW076956 (a cyclic peptide) selectively disrupts Bcl-2–Beclin 1 interactions, sparing Bcl-2–Bax binding .
  • Gene Expression Modulation : Betulinic acid derivatives (e.g., 4a/4b) upregulate Bax and downregulate Bcl-2 mRNA, altering the Bcl-2/BAX ratio to induce apoptosis .

Pharmacokinetic and Physicochemical Properties

  • Drug-Likeness : Most benzothiazole derivatives comply with Lipinski’s rules but exceed Ghose criteria due to high molecular weight (>500 Da) and molar refractivity .
  • Solubility Challenges : High lipophilicity (XLOGP3 >5) in some compounds reduces aqueous solubility (ESOL Log S < -6), necessitating formulation optimizations .

Clinical and Preclinical Efficacy

  • Venetoclax : Achieves complete remission in 80% of CLL patients with 17p deletion .
  • Navitoclax: Demonstrates tumor regression in SCLC xenografts but induces thrombocytopenia in 70% of patients at therapeutic doses .
  • Novel Candidates: U2 outperforms ABT-263 in ELISA assays (IC50 = 0.8 µM vs. 1.2 µM) and shows minimal toxicity in normal cells .

Biological Activity

Bcl-2 inhibitors represent a significant advancement in cancer therapy, particularly for hematological malignancies. These compounds target the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis that is often overexpressed in various cancers, allowing malignant cells to evade programmed cell death. This article delves into the biological activity of Bcl-2 inhibitors, focusing on their mechanisms of action, clinical applications, and recent research findings.

Bcl-2 inhibitors function primarily by disrupting the anti-apoptotic signals mediated by Bcl-2 proteins. By inhibiting these proteins, the balance shifts towards apoptosis, leading to cell death in cancerous tissues. The primary mechanisms include:

  • Displacement of Pro-apoptotic Proteins : Inhibitors like venetoclax bind to Bcl-2, freeing pro-apoptotic proteins such as Bax and Bak, which then promote mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis .
  • Synergistic Effects with Other Therapies : Combinations with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors, have shown enhanced efficacy in certain lymphoma models, indicating that Bcl-2 inhibitors can be part of multi-drug regimens to overcome resistance mechanisms .

Hematological Malignancies

Bcl-2 inhibitors have been particularly effective in treating:

  • Chronic Lymphocytic Leukemia (CLL) : Venetoclax has become a cornerstone treatment for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease .
  • Acute Myeloid Leukemia (AML) : Trials have indicated that Bcl-2 inhibition can sensitize AML cells to chemotherapy and improve outcomes .

Solid Tumors

Recent studies are exploring the use of Bcl-2 inhibitors in solid tumors, with varying degrees of success. For instance:

  • Glioblastoma Multiforme (GBM) : Research indicates that compounds like ABT-737 can induce apoptosis in GBM cells when combined with other cytotoxic agents .

Efficacy and Resistance

  • Venetoclax in CLL :
    • A study demonstrated that venetoclax significantly increased overall survival rates in CLL patients compared to traditional therapies .
    • Resistance mechanisms have been identified, including mutations in the Bcl-2 gene itself or alterations in other apoptotic pathways.
  • Combination Therapy :
    • A clinical trial involving venetoclax and ibrutinib showed improved responses in diffuse large B-cell lymphoma (DLBCL) patients with high Bcl-2 expression .

Table of Clinical Trials

StudyCancer TypeTreatmentOutcome
AMLVenetoclax + ChemotherapyIncreased response rates
CLLVenetoclax MonotherapyImproved survival
DLBCLVenetoclax + IbrutinibEnhanced efficacy against resistant tumors

Q & A

Q. What are the standard in vitro assays to evaluate Bcl-2 inhibitor efficacy, and how are they optimized for reproducibility?

  • Methodological Answer : Key assays include:
  • MTT Assay : Measures cell viability via metabolic activity. Use parental and transfected cell lines (e.g., AZ521/vec vs. AZ521/bcl-2) to compare inhibitor effects .
  • Hoechst 33342 Staining : Quantifies apoptotic nuclei; validate with parallel ELISA for DNA fragmentation .
  • Differential Scanning Calorimetry (DSC) : Determines binding affinity by analyzing thermal denaturation curves of Bcl-2-inhibitor complexes. Ensure solvent controls (e.g., DMSO concentration ≤1% to avoid artifactual binding shifts) .
  • Western Blotting : Confirm Bcl-2/Bax ratio changes using β-actin as a loading control. Include at least three biological replicates .

Q. How do researchers validate Bcl-2 expression modulation in experimental models?

  • Methodological Answer :
  • Stable Transfection : Use vectors (e.g., pcDNA3.1) to overexpress Bcl-2 in deficient cell lines (e.g., AZ521) and validate via Western blot .
  • miRNA Inhibition : Transfect miR-15b inhibitors into neurons or cardiomyocytes to assess Bcl-2 upregulation via luciferase reporter assays and RT-qPCR .
  • Pharmacological Blockers : Apply pathway-specific inhibitors (e.g., QNZ for NF-κB) to dissect Bcl-2 regulation mechanisms .

Q. What controls are essential when assessing Bcl-2 inhibitor specificity in apoptosis assays?

  • Methodological Answer :
  • Vector-Transfected Controls : Compare inhibitor effects in Bcl-2-transfected vs. empty vector cells to isolate Bcl-2-specific apoptosis .
  • Caspase Inhibition : Use YVAD-CHO (ICE inhibitor) or DEVD-CHO (CPP32 inhibitor) to confirm caspase-dependent pathways .
  • Solvent Controls : Include DMSO-only treatment groups to exclude solvent-induced cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptotic outcomes when using Bcl-2 inhibitors across different cell lines?

  • Methodological Answer :
  • Context-Dependent Signaling Analysis : Profile baseline NF-κB activity (e.g., via phospho-IκBα Western blot) and mitochondrial membrane potential (MMP) using JC-1 dye. Cells with constitutively active NF-κB may resist apoptosis despite Bcl-2 inhibition .
  • Cross-Line Comparative Studies : Systematically test inhibitors in paired models (e.g., Src-transformed vs. parental NIH 3T3 fibroblasts) to identify oncogene-specific resistance mechanisms .

Q. What computational and structural biology methods guide the design of selective Bcl-2 inhibitors?

  • Methodological Answer :
  • Molecular Docking : Use X-ray crystallography data (e.g., Bcl-2-BH3 domain interactions) to predict binding modes. Validate with alanine scanning mutagenesis .
  • Structure-Activity Relationship (SAR) : Optimize hydrophobic interactions using indole-benzoic acid scaffolds; assess selectivity against Mcl-1 via competitive fluorescence polarization assays .
  • Free Energy Calculations : Apply molecular dynamics simulations (e.g., MM-PBSA) to compare binding affinities of dual inhibitors (e.g., BM-1197 for Bcl-2/Bcl-xL) .

Q. How can systems biology approaches optimize combination therapies involving Bcl-2 inhibitors?

  • Methodological Answer :
  • Kinetic Modeling : Build differential equations to simulate Bik activation and mitochondrial outer membrane permeabilization (MOMP). Use experimental data (e.g., caspase-3 cleavage kinetics) to refine parameters .
  • Synergy Screening : Test Bcl-2 inhibitors with kinase inhibitors (e.g., staurosporine) using Chou-Talalay combination indices. Prioritize regimens with maximal efficacy in transformed cells and minimal toxicity in normal cells .

Q. What strategies validate the role of redox signaling (e.g., TrxR1) in Bcl-2-mediated chemoresistance?

  • Methodological Answer :
  • S-Nitrosylation Assays : Treat cells with auranofin (TrxR1 inhibitor) and perform immunoprecipitation with anti-S-nitrosocysteine antibodies to detect Bcl-2 denitrosylation .
  • Ubiquitination Profiling : Co-treat with proteasome inhibitors (e.g., MG-132) and assess Bcl-2 degradation via cycloheximide chase assays .

Q. How do solvent effects (e.g., DMSO) impact Bcl-2 inhibitor binding affinity in experimental setups?

  • Methodological Answer :
  • DSC Titration Experiments : Measure Tm shifts of Bcl-2 in increasing DMSO concentrations. >2% DMSO artificially stabilizes hydrophobic interactions, requiring correction via control baselines .
  • Surface Plasmon Resonance (SPR) : Compare inhibitor on/off rates in buffer vs. DMSO-containing solutions to quantify solvent-induced artifacts .

Data Analysis & Reproducibility

Q. What statistical frameworks ensure reliability in Bcl-2 inhibitor studies?

  • Methodological Answer :
  • Replicate Design : Perform ≥3 independent experiments with technical triplicates. Use ANOVA for multi-group comparisons (e.g., miR-25 mimic vs. inhibitor effects) .
  • Error Propagation : Calculate uncertainties in IC50 values using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals .

Q. How to address discrepancies between computational predictions and experimental results in inhibitor optimization?

  • Methodological Answer :
  • Blind Docking Challenges : Re-run simulations with randomized ligand conformations to identify false-positive binding poses .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to resolve conflicts between predicted and observed ΔG values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Bcl-2-IN-3

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